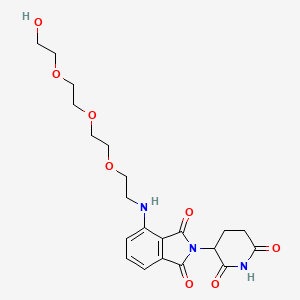
4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, often at room temperature, and yields the desired silyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the silyl ether group.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the silyl ether group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It can be employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole involves its interaction with various molecular targets. The TBDMS group protects the hydroxyl functionality, allowing selective reactions at other sites. This protection-deprotection strategy is crucial in multi-step organic synthesis, enabling the construction of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Acetylamino-1-(tert-butyldimethylsilyloxy)ethyl)phenol: This compound also features a TBDMS-protected hydroxyl group and is used in similar synthetic applications.
(tert-Butyldimethylsilyloxy)acetaldehyde: Another compound with a TBDMS group, used in synthetic glycobiology and the production of erythrose.
Uniqueness
4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole is unique due to its pyrazole ring, which imparts distinct chemical properties and reactivity. The presence of the TBDMS group provides stability and selectivity in reactions, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
tert-butyl-dimethyl-[2-(1H-pyrazol-4-yl)ethoxy]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2OSi/c1-11(2,3)15(4,5)14-7-6-10-8-12-13-9-10/h8-9H,6-7H2,1-5H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOMMLNZMGRSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CNN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-4-yl)propanoicacid](/img/structure/B8221293.png)


![tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B8221322.png)

![(4-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-((3-fluorobenzyl)oxy)-3-methoxyphenyl)methanone](/img/structure/B8221344.png)






